molecular formula C6H8NNa2O8P B1681976 Sparfosate sodium CAS No. 66569-27-5

Sparfosate sodium

Cat. No.: B1681976
CAS No.: 66569-27-5
M. Wt: 299.08 g/mol
InChI Key: CZLKTMHQYXYHOO-QTNFYWBSSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sparfosate sodium involves the reaction of L-aspartic acid with phosphonoacetic acid under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, to facilitate the formation of the disodium salt. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Sparfosate sodium primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in complexation reactions with metal ions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include an aqueous medium and a controlled pH.

    Complexation Reactions: this compound can form complexes with metal ions such as calcium and magnesium.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield phosphonoacetyl derivatives, while complexation reactions with metal ions result in stable metal-phosphonate complexes .

Comparison with Similar Compounds

Uniqueness: Sparfosate sodium is unique due to its high affinity for aspartate transcarbamylase and its ability to enhance the cytotoxicity of other drugs. Its disodium salt form also provides better solubility and stability compared to other similar compounds .

Biological Activity

Sparfosate sodium, also known as phosphonoacetyl-L-aspartate (PALA), is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of the enzyme aspartate transcarbamylase (ATCase). This article explores the mechanisms, applications, and research findings related to the biological activity of this compound.

This compound functions primarily by inhibiting aspartate transcarbamylase, a key enzyme in the de novo synthesis of pyrimidines. By binding to the active site of ATCase, Sparfosate prevents the conversion of carbamoyl phosphate and aspartate into carbamoyl aspartate, thereby blocking the pyrimidine biosynthesis pathway. This inhibition is crucial in cancer treatment as it can enhance the cytotoxic effects of other chemotherapeutic agents, particularly 5-fluorouracil (5-FU) .

Inhibition Characteristics

  • Ki Value : Approximately 108M10^{-8}\,\text{M} for ATCases from various sources .
  • Effect on Pyrimidine Synthesis : Low doses can inhibit whole-body pyrimidine synthesis in vivo .

Applications in Research and Medicine

This compound has several applications across different fields:

  • Cancer Research : Although development for direct cancer treatment has been discontinued, it has been studied for its potential to enhance the efficacy of other chemotherapeutics.
  • Enzyme Kinetics : It serves as a reagent in studies examining enzyme kinetics and inhibition.
  • Pyrimidine Biosynthesis Studies : Used in biological research to understand the regulation of pyrimidine synthesis within cells .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionUnique Features
This compound (PALA)Inhibits aspartate transcarbamylaseHigh affinity for ATCase; enhances 5-FU cytotoxicity
Phosphonoacetyl-L-aspartic acidSimilar inhibition but lacks sodium ionsLess soluble than this compound
N-phosphonacetyl-L-glutamic acidAnother ATCase inhibitorDifferent structural properties

Case Study: Enhanced Cytotoxicity

In a study involving colorectal cancer patients, this compound was administered alongside 5-FU. The combination therapy demonstrated a significant increase in the incorporation of fluorouracil metabolites into RNA, suggesting that Sparfosate enhances the effectiveness of 5-FU by inhibiting pyrimidine synthesis .

Research Findings

  • In Vitro Studies : Experiments have shown that this compound can significantly increase the cytotoxicity of 5-FU in various cancer cell lines .
  • Clinical Trials : While initial trials indicated potential benefits in cancer treatment, further development was halted due to insufficient selective antitumor activity when used alone .

Properties

CAS No.

66569-27-5

Molecular Formula

C6H8NNa2O8P

Molecular Weight

299.08 g/mol

IUPAC Name

disodium;(2S)-2-[(2-phosphonatoacetyl)amino]butanedioic acid

InChI

InChI=1S/C6H10NO8P.2Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;/q;2*+1/p-2/t3-;;/m0../s1

InChI Key

CZLKTMHQYXYHOO-QTNFYWBSSA-L

SMILES

C(C(C(=O)O)NC(=O)CP(=O)([O-])[O-])C(=O)O.[Na+].[Na+]

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CP(=O)([O-])[O-])C(=O)O.[Na+].[Na+]

Canonical SMILES

C(C(C(=O)O)NC(=O)CP(=O)([O-])[O-])C(=O)O.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sparfosate sodium;  CI-882;  CI 882;  CI882.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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